An In-depth Technical Guide to 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)
An In-depth Technical Guide to 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide, commonly known as EMPO, is a heterocyclic organic compound that has garnered significant attention in the fields of free radical biology and chemistry. It belongs to the class of cyclic nitrone spin traps, which are invaluable tools for the detection and characterization of transient free radicals.[1] This guide provides a comprehensive overview of the chemical properties of EMPO, detailed experimental protocols for its synthesis and application, and a discussion of its significance in research.
Core Chemical Properties
EMPO is a hydrophilic cyclic nitrone, a feature that enhances its utility in biological systems.[1] Its chemical structure consists of a five-membered pyrroline ring with a methyl group and an ethoxycarbonyl group attached to the C5 position, and an N-oxide functional group.
| Property | Value | Reference |
| Synonyms | 5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide, EMPO | [1] |
| CAS Number | 61856-99-3 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Soluble in water, ethanol, DMSO, and other polar organic solvents. | [1] |
| UV-Vis Absorption | λmax ≈ 234 nm | |
| Storage | Store at -20°C for long-term stability. |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl groups of the ethoxycarbonyl moiety, a singlet for the C5-methyl group, and multiplets for the methylene protons of the pyrroline ring.
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¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at C5, the sp² carbon of the nitrone function, and the various aliphatic carbons.
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Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of EMPO, along with characteristic fragmentation patterns.
Spin Trapping of Superoxide Radical
The primary application of EMPO lies in its ability to act as a potent spin trap for superoxide radicals (O₂⁻•). Spin trapping is a technique used to convert highly reactive, short-lived free radicals into more stable, EPR-active radicals (spin adducts).
Mechanism of Superoxide Trapping
The reaction involves the nucleophilic addition of the superoxide radical to the electrophilic double bond of the nitrone in EMPO. This results in the formation of a persistent nitroxide radical adduct, EMPO-OOH.
The stability of the EMPO-OOH adduct is a key advantage over other commonly used spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The EMPO-superoxide adduct has a significantly longer half-life and does not readily decompose to the hydroxyl adduct, which simplifies spectral interpretation.[1]
Experimental Protocols
Synthesis of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide
A general synthetic route to 5-substituted-5-methyl-1-pyrroline N-oxides involves a multi-step process starting from 2-nitropropane. While a specific, detailed protocol for EMPO was not found in the provided search results, a representative synthesis can be outlined based on the synthesis of its derivatives.
Reaction Scheme:
Caption: General synthetic pathway for EMPO.
Materials:
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2-Nitropropane
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Ethyl acrylate
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Base catalyst (e.g., Triton B)
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Reducing agent (e.g., Zinc dust, Ammonium chloride)
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Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid, m-CPBA)
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Organic solvents (e.g., Ethanol, Dichloromethane)
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Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
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Michael Addition: 2-Nitropropane is reacted with ethyl acrylate in the presence of a base catalyst to form the corresponding Michael adduct.
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Reduction of the Nitro Group: The nitro group of the adduct is selectively reduced to a hydroxylamine using a suitable reducing agent.
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Cyclization and Oxidation: The intermediate hydroxylamine undergoes spontaneous cyclization, followed by oxidation of the resulting pyrrolidine to the corresponding nitrone, EMPO.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide.
Detection of Superoxide using EMPO and EPR Spectroscopy
This protocol outlines the general steps for detecting superoxide generated in a chemical or biological system using EMPO as a spin trap and Electron Paramagnetic Resonance (EPR) spectroscopy.
Caption: Workflow for superoxide detection using EMPO.
Materials:
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5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)
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Buffer solution (e.g., phosphate-buffered saline, PBS), pH 7.4
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Superoxide generating system (e.g., xanthine/xanthine oxidase, phorbol 12-myristate 13-acetate (PMA)-stimulated cells)
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EPR spectrometer
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Capillary tubes for aqueous samples
Procedure:
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Sample Preparation: Prepare a stock solution of EMPO (typically 10-100 mM) in the desired buffer. The final concentration in the assay will depend on the expected flux of superoxide.
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Spin Trapping Reaction: In an appropriate reaction vessel, combine the superoxide generating system with the EMPO solution. The reaction should be initiated and allowed to proceed for a defined period, typically at room temperature or 37°C.
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EPR Measurement: Transfer the reaction mixture to a glass capillary tube suitable for aqueous EPR measurements.
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Data Acquisition: Place the capillary tube in the EPR spectrometer cavity and record the spectrum. Typical X-band EPR spectrometer settings for detecting nitroxide radicals are:
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Microwave Frequency: ~9.5 GHz
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Microwave Power: 10-20 mW
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Modulation Frequency: 100 kHz
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Modulation Amplitude: 0.5-1.0 G
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Sweep Width: 100 G
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Time Constant: ~0.1 s
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Scan Time: 1-2 minutes
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Spectral Analysis: The resulting EPR spectrum should be analyzed for the characteristic signal of the EMPO-OOH adduct. The hyperfine splitting constants (aN and aHβ) of the adduct can be used for its identification. Quantification of the signal intensity can provide a measure of the amount of superoxide trapped.
Logical Relationships and Workflows
The utility of EMPO is best understood within the context of an experimental workflow designed to investigate oxidative stress.
Caption: Logical workflow for investigating oxidative stress.
5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide is a powerful and reliable tool for the detection of superoxide radicals in a variety of research settings. Its hydrophilic nature and the enhanced stability of its superoxide adduct make it particularly well-suited for studies in biological systems. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization of EMPO in elucidating the roles of free radicals in health and disease, thereby aiding researchers, scientists, and drug development professionals in their endeavors.
